molecular formula C6H5FN2O B14025641 (NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine

(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine

Cat. No.: B14025641
M. Wt: 140.11 g/mol
InChI Key: KSBHELBYFCZELP-WTKPLQERSA-N
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Description

(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine is a chemical compound that features a fluoropyridine moiety attached to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine typically involves the reaction of 2-fluoropyridine-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target. The fluoropyridine moiety enhances its binding affinity and specificity, while the hydroxylamine group can participate in redox reactions or form covalent bonds with the target.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine-3-carbaldehyde: A precursor in the synthesis of (NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine.

    2-Fluoropyridine-3-amine: Another fluoropyridine derivative with different functional groups.

    2-Fluoropyridine-3-methanol: A related compound with a hydroxyl group instead of a hydroxylamine group.

Uniqueness

This compound is unique due to the presence of both a fluoropyridine moiety and a hydroxylamine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H5FN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H/b9-4-

InChI Key

KSBHELBYFCZELP-WTKPLQERSA-N

Isomeric SMILES

C1=CC(=C(N=C1)F)/C=N\O

Canonical SMILES

C1=CC(=C(N=C1)F)C=NO

Origin of Product

United States

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